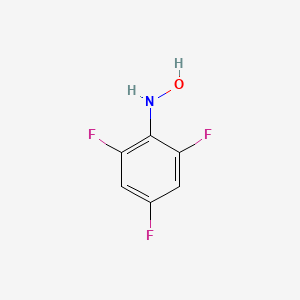
2,4,6-Trifluoro-N-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluoro-N-hydroxyaniline: is a fluorinated aromatic compound with the molecular formula C6H4F3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxylamine group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxyaniline typically involves the nitration of 2,4,6-trifluoroaniline followed by reduction. One common method is the reaction of 2,4,6-trifluoroaniline with nitric acid to form 2,4,6-trifluoronitrobenzene, which is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .
Industrial Production Methods: Large-scale production of this compound can be achieved through optimized reaction conditions and the use of continuous flow reactors. The industrial process may involve the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically carried out using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trifluoro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2,4,6-Trifluoro-N-hydroxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluoro-N-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. It may also interact with nucleic acids and proteins, leading to changes in their structure and function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
2,4,6-Trifluoroaniline: Similar structure but lacks the hydroxylamine group.
2,4,6-Trifluorophenol: Contains a hydroxyl group instead of a hydroxylamine group.
2,4,6-Trifluorobenzaldehyde: Contains an aldehyde group instead of a hydroxylamine group.
Uniqueness: 2,4,6-Trifluoro-N-hydroxyaniline is unique due to the presence of both fluorine atoms and a hydroxylamine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
163734-00-7 |
|---|---|
Fórmula molecular |
C6H4F3NO |
Peso molecular |
163.10 g/mol |
Nombre IUPAC |
N-(2,4,6-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |
Clave InChI |
OSVZCOCKZWZBMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)NO)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
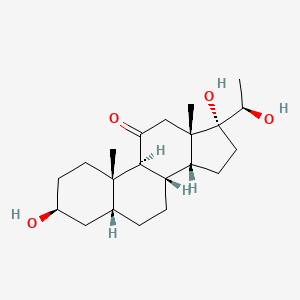
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
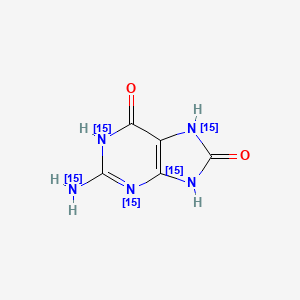

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
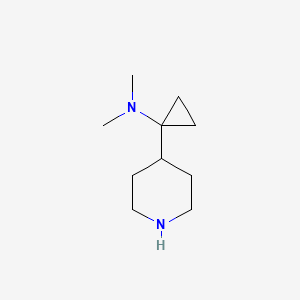
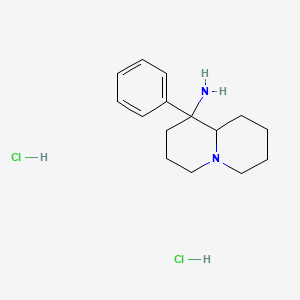
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
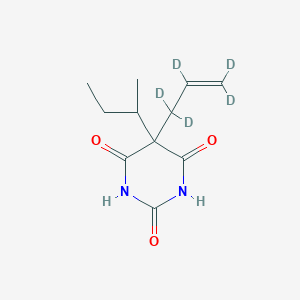
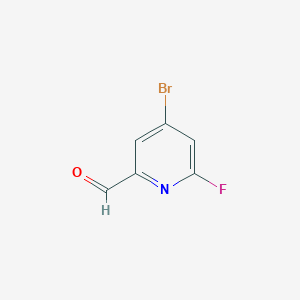
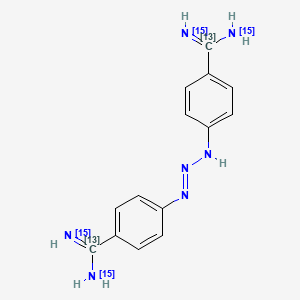
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
